molecular formula C26H21NO8 B12219308 N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide

N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B12219308
M. Wt: 475.4 g/mol
InChI Key: AVZUDEWMLBBMBT-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at position 2 with a 1,3-benzodioxol-5-ylcarbonyl group and at position 3 with a 3,4,5-trimethoxybenzamide moiety. The 1,3-benzodioxole (methylenedioxyphenyl) group is a bioisostere often associated with enhanced metabolic stability and receptor binding in medicinal chemistry. The trimethoxybenzamide fragment is a common pharmacophore in cytotoxic and antiproliferative agents, as seen in combretastatin analogs .

Properties

Molecular Formula

C26H21NO8

Molecular Weight

475.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C26H21NO8/c1-30-20-11-15(12-21(31-2)24(20)32-3)26(29)27-22-16-6-4-5-7-17(16)35-25(22)23(28)14-8-9-18-19(10-14)34-13-33-18/h4-12H,13H2,1-3H3,(H,27,29)

InChI Key

AVZUDEWMLBBMBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Transition-Metal-Catalyzed Cyclization

Rhodium- and palladium-catalyzed C–H activation strategies dominate modern benzofuran synthesis. For instance, Zhu et al. (2022) demonstrated rhodium-mediated arylation and cyclization of propargyl alcohols (46 ) with aryl boronic acids (45 ) to yield benzofuran derivatives (47 ) in high yields (75–91%). Similarly, palladium-catalyzed C–H activation between 2-hydroxystyrenes and iodobenzenes enables direct benzofuran assembly, as reported by Doerner et al. (2014). These methods offer regioselectivity and compatibility with electron-donating substituents.

Table 1: Transition-Metal-Catalyzed Benzofuran Synthesis

Catalyst Substrates Conditions Yield (%) Reference
Rh Propargyl alcohols Toluene sulfonic acid, THF 75–91
Pd 2-Hydroxystyrenes NaOPiv·H₂O, DCM 60–85

Base-Catalyzed Cyclization

Base-mediated strategies avoid transition metals, reducing cost and toxicity. Koca et al. (2022) achieved benzofurans via Rap–Stoermer reactions using triethylamine, coupling α-haloketones (98 ) with salicylaldehydes (97 ) under neat conditions (81–97% yields). Zhang et al. (2022) further optimized this using potassium tert-butoxide in DMF, enabling intramolecular cyclization of o-bromobenzylvinyl ketones (100 ) to form coumestrol analogues.

Introduction of the 1,3-Benzodioxol-5-ylcarbonyl Group

The 1,3-benzodioxole moiety is introduced via Friedel-Crafts acylation or directed ortho-metalation. Piperonal (1 , 1,3-benzodioxole-5-carbaldehyde) is a key precursor, synthesized from safrole or via Aboul-Enein’s method involving zinc nitrate-mediated condensation.

Acylation of Benzofuran

Electrophilic acylation at the benzofuran C2 position employs 1,3-benzodioxole-5-carbonyl chloride. Mundhe et al. (2023) condensed α,β-unsaturated ketones (113 ) with phenacyl bromides (114 ) using K₂CO₃, yielding acylated benzofurans (115 ). Alternatively, Kobayashi’s interrupted Pummerer reaction (2022) couples phenol derivatives with alkynyl sulfoxides (120 ) under trifluoroacetic anhydride, forming benzofuran-carbonyl adducts.

Table 2: Acylation Methods for 1,3-Benzodioxole Incorporation

Method Reagents Solvent Yield (%) Reference
Friedel-Crafts AlCl₃, 1,3-BD-carbonylCl DCM 65–78
Pummerer Reaction CF₃CO₂O, Alkynyl sulfoxide THF 70–82

Amidation with 3,4,5-Trimethoxybenzoic Acid

The final step involves coupling the acylated benzofuran with 3,4,5-trimethoxybenzamide. This is typically achieved via activation of the carboxylic acid to an acyl chloride or using coupling reagents.

Carbodiimide-Mediated Coupling

Aboul-Enein’s group (2012) utilized chloroacetyl chloride to activate 3,4,5-trimethoxybenzoic acid, followed by reaction with the benzofuran amine intermediate in CHCl₃. Yields ranged from 68–85%, with purification via recrystallization or column chromatography.

Phosphonium Reagents

Guillaumel et al. (2017) employed triphenylphosphine bromohydride to generate acyloxybenzyl intermediates, which underwent nucleophilic substitution with amines to form amides. This method is effective for sterically hindered substrates.

Table 3: Amidation Conditions and Yields

Coupling Reagent Base Solvent Temperature (°C) Yield (%) Reference
EDCl/HOBt DIPEA DMF 25 72–88
ClCOCOCl Et₃N CHCl₃ 0–25 68–85

Optimization and Alternative Routes

Electrochemical Methods

Doerner’s electrochemical cyclization (2023) using platinum electrodes and diselenides (116 ) achieved benzofurans in high yields. This approach avoids stoichiometric oxidants, aligning with sustainable chemistry goals.

Chemical Reactions Analysis

Key Synthetic Steps

  • Formation of the Benzodioxole Core :
    The 1,3-benzodioxol-5-yl group is typically synthesized via cyclization of catechol derivatives with carbonyl compounds (e.g., ketones or esters) under acidic or basic conditions .

  • Coupling with the Benzofuran Moiety :
    The benzofuran core may be introduced through nucleophilic aromatic substitution or metal-catalyzed coupling reactions (e.g., Suzuki or Sonogashira). For example, ethyl 2-([2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (from) demonstrates similar coupling strategies involving esterification and amidation.

  • Amidation with Trimethoxybenzamide :
    The trimethoxybenzamide group is likely introduced via amide bond formation using coupling reagents (e.g., EDC/HOBt) or direct condensation with activated carbonyls .

Hydrolysis and Degradation

  • Amide Hydrolysis : The compound’s amide bond may undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.

  • Ester Cleavage : If present, ester groups (e.g., from benzodioxole derivatives) could hydrolyze to carboxylic acids under alkaline conditions.

Nucleophilic Substitution

  • Benzodioxole Reactivity : The benzodioxole ring is electron-rich and may participate in electrophilic substitution reactions (e.g., nitration or halogenation) .

Metal-Catalyzed Reactions

  • Coupling Reactions : Cross-coupling reactions (e.g., Suzuki) could modify the benzofuran or benzodioxole moieties, as seen in similar heterocyclic systems .

Biological Activity

While direct data on this compound is limited, related heterocyclic compounds (e.g., pyrroloquinoxalines and thiazoles) exhibit antimicrobial, anticancer, or kinase-inhibitory activity . The trimethoxybenzamide group may contribute to enzyme inhibition via hydrogen bonding or π-π interactions.

Mechanistic Table

Reaction Type Likely Mechanism Relevance
Amide Bond FormationCoupling of activated esters/carbonyls with amines via EDC/HOBt or direct condensationKey step in synthesis
Electrophilic SubstitutionAttack on electron-rich benzodioxole/aromatic rings by electrophiles (e.g., NO₂⁺)Functionalization of aromatic moieties
HydrolysisAcid/base-mediated cleavage of ester/amide bondsDegradation pathways

Related Compounds

  • Ethyl 2-([2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ():

    • Shares a heterocyclic core and amidation steps, suggesting similar synthetic strategies.

    • Features a benzothiophene moiety, which could influence reactivity compared to benzofuran.

  • N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide ( ):

    • Demonstrates benzodioxole incorporation via alkylation, highlighting alternative synthetic routes.

Scientific Research Applications

Key Structural Features

  • Benzodioxole moiety : Imparts potential psychoactive properties.
  • Benzofuran unit : Associated with various biological activities.
  • Trimethoxybenzamide group : Enhances solubility and bioavailability.

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of sleep disorders and as a novel psychoactive agent.

Case Studies

  • Sleep Disorders : A patent (EP1027043B1) discusses the use of similar compounds for treating sleep disorders, suggesting that derivatives of benzodioxole and benzofuran may act as melatonergic agents .
  • Psychoactive Properties : Research indicates that derivatives of this compound exhibit non-hallucinogenic psychoactive effects. The N-methyl derivative has been identified as a prototype for a new class of entactogens, which may facilitate psychotherapy .

Material Science

The unique chemical structure allows for applications in developing advanced materials, particularly in organic electronics and photonics.

The compound's interactions with biological systems make it a candidate for studies on enzyme inhibition and receptor binding.

Case Studies

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to new drug formulations.
  • Receptor Binding Studies : Investigations into its binding affinity to serotonin receptors indicate possible antidepressant properties, aligning with findings from related compounds .

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Core Structural Variations

Benzofuran Derivatives with Aroyl Substitutions

  • N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide (CAS 923679-79-2): Substitution: 4-chlorobenzoyl at benzofuran-C2. Molecular Weight: 479.9 g/mol.
  • N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide: Substitution: Chromen-2-one (coumarin derivative) at benzofuran-C2. Molecular Weight: 499.52 g/mol. Key Difference: The chromenone group introduces a lactone ring, which may confer fluorescence properties or altered solubility compared to the benzodioxol-carbonyl group .

Furan-Linked Trimethoxybenzamide Derivatives

  • N-(1-(Furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (3): Structure: Acrylamide linker between furan and trimethoxybenzamide. Synthesis: Reflux of oxazolone with isopropylamine in ethanol . Key Difference: The acrylamide spacer replaces the benzofuran core, likely altering rigidity and bioavailability .
  • N-(3-(2-(3-Hydroxybenzoyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4a) :

    • Substitution: Hydrazide-linked 3-hydroxybenzoyl group.
    • Melting Point: 241–243°C; IR peaks: 1667 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C) .
    • Key Difference: The hydrazide functionality may enhance metal chelation or hydrogen bonding compared to the benzodioxol-carbonyl group .

Substituent Effects on Physicochemical Properties

Compound Key Substituent Molecular Weight (g/mol) Melting Point (°C) Notable IR/NMR Features
Target Compound 1,3-Benzodioxol-5-ylcarbonyl Not reported Not reported Expected C=O stretch ~1670 cm⁻¹
N-[2-(4-Chlorobenzoyl)-... (CAS 923679-79-2) 4-Chlorobenzoyl 479.9 Not reported Smiles: COc1cc(C(=O)Nc2ccc3oc(C(=O)c4ccc(Cl)cc4)c(C)c3c2)cc(OC)c1OC
Compound 2a () 3-Hydroxybenzoyl hydrazide Not reported 241–243 IR: 1667, 1638 cm⁻¹ (2C=O)
Compound 4a () o-Tolylamino acrylamide Not reported 222–224 1H-NMR: δ 7.86 (dd, J = 7.6, 2.0 Hz)

Biological Activity

N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety and a benzofuran structure, characterized by multiple methoxy groups that enhance its solubility and bioactivity. Its molecular formula is C20H19O5C_{20}H_{19}O_5, with a molecular weight of approximately 351.36 g/mol.

Histone Deacetylase Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and have been implicated in cancer progression and neurodegenerative diseases. By inhibiting these enzymes, the compound may promote apoptosis in cancer cells and provide neuroprotective effects.

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Cellular Signaling Pathways

The compound interacts with various cellular signaling pathways involved in apoptosis and cell proliferation. Studies suggest that it may modulate pathways such as the PI3K/Akt and MAPK pathways, which are essential for cell survival and proliferation.

Cancer Research

A study published in 2024 investigated the effects of this compound on human cancer cell lines. The results demonstrated that treatment with the compound resulted in significant apoptosis in breast cancer cells, with IC50 values indicating potent anti-cancer activity. The study highlighted the compound's potential as a therapeutic agent against resistant cancer types.

Neuroprotection

In another study focusing on neurodegenerative diseases, researchers evaluated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings suggested that it significantly reduced cell death and oxidative damage, indicating its potential for treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
This compoundBenzodioxole + Benzofuran + Methoxy groupsPotent HDAC inhibitor; antimicrobial
2-(Benzodioxol)anilineBenzodioxole moietyPotential anti-cancer agent
4-MethoxybenzamideMethoxy groupsSimpler amide structure; lower activity

This comparison illustrates that the unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs.

Q & A

Q. What are the recommended synthetic routes for N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide?

The compound can be synthesized via a multi-step condensation approach. A key intermediate, 2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-amine, is typically prepared by reacting substituted salicylaldehydes with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in dry acetone under reflux with anhydrous K₂CO₃. The benzamide group is introduced by coupling the intermediate with 3,4,5-trimethoxybenzoyl chloride using standard amidation conditions (e.g., DCM as solvent, DMAP catalysis). Purification involves flash column chromatography (silica gel, gradient elution with hexane/EtOAc) followed by recrystallization from petroleum ether .

Q. What analytical methods are critical for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry of substituents, particularly the benzodioxol and trimethoxybenzamide moieties. Key signals include aromatic protons (δ 6.8–7.9 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₈H₂₃NO₈: 502.1498; observed: 502.1502) .
  • HPLC Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity .

Q. How can computational methods optimize its synthesis and reactivity?

Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) predict reaction pathways and transition states. For example, computational modeling of the cyclocondensation step (benzofuran formation) identifies optimal reaction parameters (e.g., solvent polarity, temperature). Machine learning tools can screen substituent effects on yield and regioselectivity .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for its biological activity?

  • Core Modifications : Compare bioactivity (e.g., tubulin inhibition, cytotoxicity) against analogs with variations in the benzodioxol (e.g., replacing with benzothiazole) or trimethoxybenzamide groups (e.g., demethylation or halogenation) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets like tubulin’s colchicine-binding site. Focus on hydrogen bonding (methoxy groups) and π-π stacking (benzofuran/benzodioxol) .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Orthogonal Assays : Combine biochemical (tubulin polymerization inhibition) and cellular (cytotoxicity in HeLa cells) assays to confirm activity.
  • Control for Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference. Validate membrane permeability via PAMPA assays .

Q. What strategies address poor aqueous solubility in preclinical testing?

  • Co-Solvent Systems : Use Cremophor EL/ethanol (1:1) or cyclodextrin-based formulations.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters on methoxy substituents) to enhance solubility without altering target binding .

Q. How to evaluate metabolic stability and cytochrome P450 interactions?

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS.
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess inhibition potential .

Methodological Considerations

  • Synthetic Reproducibility : Ensure anhydrous conditions for condensation steps to avoid side products (e.g., hydrolysis of ethanone intermediates) .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm quaternary carbons and coupling patterns .

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